

# N-Oxalylglycine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Oxalylglycine	
Cat. No.:	B139260	Get Quote

CAS Number: 5262-39-5

**N-Oxalylglycine** (NOG) is a potent, cell-permeable inhibitor of α-ketoglutarate (2-oxoglutarate, 2-OG)-dependent dioxygenases.[1][2] As a structural analog of 2-OG, it competitively binds to the active site of these enzymes, thereby modulating a variety of critical cellular processes, including the hypoxic response, epigenetic regulation, and collagen synthesis. This technical guide provides an in-depth overview of **N-Oxalylglycine**'s chemical properties, biological activity, and experimental applications for researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

**N-Oxalylglycine** is a colorless solid with the molecular formula  $C_4H_5NO_5$ . It is structurally similar to  $\alpha$ -ketoglutaric acid, which allows it to function as a competitive inhibitor for enzymes that utilize 2-OG as a cosubstrate.



Property	Value	Reference(s)
CAS Number	5262-39-5	[1]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NO <sub>5</sub>	[1]
Molecular Weight	147.1 g/mol	[1]
Appearance	Colorless to white crystalline solid	
рКа	2.827	_
Solubility	- DMF: 5 mg/mL - DMSO: 10 mg/mL - Ethanol: 10 mg/mL - PBS (pH 7.2): 10 mg/mL	[1]
Storage Temperature	-20°C	[1]

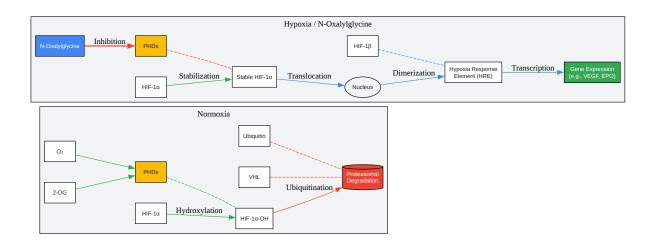
# **Biological Activity and Mechanism of Action**

**N-Oxalylglycine**'s primary biological function is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. This broad family of enzymes includes, but is not limited to, prolyl hydroxylase domain proteins (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] By mimicking the co-substrate 2-oxoglutarate, **N-Oxalylglycine** binds to the Fe(II) active site of these enzymes, preventing their catalytic activity.

# Inhibition of Prolyl Hydroxylases and Stabilization of HIF- $1\alpha$

Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF- $1\alpha$ ). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF- $1\alpha$  for proteasomal degradation. **N-Oxalylglycine** inhibits PHDs, preventing HIF- $1\alpha$  hydroxylation. This leads to the stabilization and accumulation of HIF- $1\alpha$ , which can then translocate to the nucleus, dimerize with HIF- $1\beta$ , and activate the transcription of hypoxia-responsive genes. The cell-permeable prodrug, Dimethyloxalylglycine (DMOG), is often used in cell-based assays to achieve this effect.





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Caption: HIF-1α Signaling Pathway Modulation by **N-Oxalylglycine**.

# Inhibition of JmjC Domain-Containing Histone Demethylases

**N-Oxalylglycine** also inhibits various JmjC domain-containing histone demethylases, which are involved in epigenetic regulation by removing methyl marks from histone tails. This inhibition can lead to alterations in gene expression patterns.

### Inhibitory Activity (IC<sub>50</sub>)

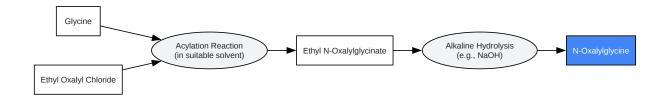


The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **N-Oxalylglycine** against several key 2-oxoglutarate-dependent dioxygenases.

Target Enzyme	IC50 Value	Reference(s)
PHD1	2.1 μΜ	[1]
PHD2	5.6 μΜ	[1]
JMJD2A	250 μΜ	[1]
JMJD2C	500 μΜ	[1]
JMJD2E	24 μΜ	[1]

# **Experimental Protocols**Synthesis of N-Oxalylglycine

While detailed, citable synthesis protocols are proprietary or embedded in broader studies, a common synthetic route involves the reaction of glycine with an oxalylating agent, such as ethyl oxalyl chloride, followed by hydrolysis.



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Caption: Synthetic Pathway for N-Oxalylglycine.

### In Vitro PHD2 Inhibition Assay (Colorimetric)

This protocol is a representative example for determining the inhibitory activity of compounds like **N-Oxalylglycine** against PHD2. It is based on the principle of detecting the consumption of the co-substrate,  $\alpha$ -ketoglutarate.



#### • Reagent Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 μM FeSO<sub>4</sub>, 2 mM Ascorbate).
- Prepare solutions of recombinant human PHD2 enzyme, a peptide substrate (e.g., a fragment of HIF-1 $\alpha$ ), and  $\alpha$ -ketoglutarate.
- Prepare a stock solution of N-Oxalylglycine in a suitable solvent (e.g., water or DMSO)
  and create a serial dilution.

#### Assay Procedure:

- In a 96-well plate, add the reaction buffer.
- $\circ$  Add the PHD2 enzyme and the HIF-1 $\alpha$  peptide substrate to each well.
- Add the different concentrations of N-Oxalylglycine to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding  $\alpha$ -ketoglutarate to all wells.
- Incubate at 37°C for a defined period (e.g., 60 minutes).

#### Detection and Analysis:

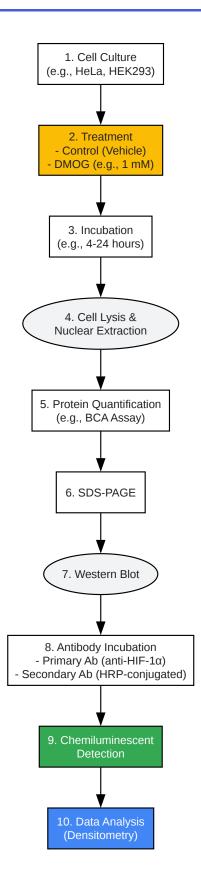
- Stop the reaction (e.g., by adding a strong acid).
- $\circ$  Quantify the remaining  $\alpha$ -ketoglutarate using a colorimetric detection reagent (e.g., 2,4-dinitrophenylhydrazine), which forms a colored product with  $\alpha$ -keto acids.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of inhibition for each N-Oxalylglycine concentration and determine the IC<sub>50</sub> value by plotting the inhibition curve.



# Experimental Workflow: Investigating HIF-1α Stabilization in Cell Culture

A common application of **N-Oxalylglycine**'s cell-permeable prodrug, DMOG, is to induce a hypoxic-like state in cultured cells to study the downstream effects of HIF- $1\alpha$  stabilization. A typical workflow is as follows:





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Caption: Workflow for HIF-1 $\alpha$  Stabilization Analysis.



This workflow allows researchers to visualize the accumulation of HIF- $1\alpha$  in the nucleus following the inhibition of PHDs by DMOG, providing a robust method to study the activation of the HIF signaling pathway.

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### References

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- 2. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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